molecular formula C8H4N2OS B8625546 2-Hydroxybenzo[d]thiazole-5-carbonitrile

2-Hydroxybenzo[d]thiazole-5-carbonitrile

Cat. No.: B8625546
M. Wt: 176.20 g/mol
InChI Key: NPUVJAZRDVCYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a carbonitrile group.

Preparation Methods

The synthesis of 2-Hydroxybenzo[d]thiazole-5-carbonitrile typically involves the condensation of 2-aminothiophenol with cyanoacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Hydroxybenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

2-Hydroxybenzo[d]thiazole-5-carbonitrile has been extensively studied for its applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Hydroxybenzo[d]thiazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

2-Hydroxybenzo[d]thiazole-5-carbonitrile can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its carbonitrile group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

2-oxo-3H-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)

InChI Key

NPUVJAZRDVCYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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reactant
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Type
reactant
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Name
Br[Ni]Br
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

Heat a mixture of 5-chloro-3H-benzothiazol-2-one (9.3 g, 50 mmol), nickel(II) bromide (10.9 g, 50 mmol) and sodium cyanide (4.91 g, 100 mmol) in 1-methyl-pyrrolidinone (100 mL) in a microwave reactor 5 to 200° C. over 15 min and hold 1 h. Filter the cooled mixture through a glass frit, add diethyl ether and brine and filter again. Wash the organic phase with brine three times and concentrate in vacuo. Pass the residue through a plug of silica gel eluting with hexane/EtOAc (2:1) and then dichloromethane/methanol (9:1) to obtain the desired intermediate (3.2 g, 36%). MS (ES+) m/z: 177 (M+H)+.
Quantity
9.3 g
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reactant
Reaction Step One
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4.91 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
nickel(II) bromide
Quantity
10.9 g
Type
catalyst
Reaction Step One

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